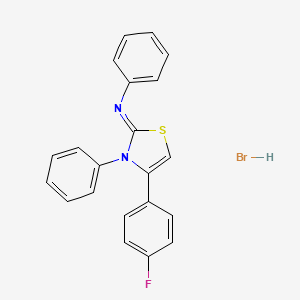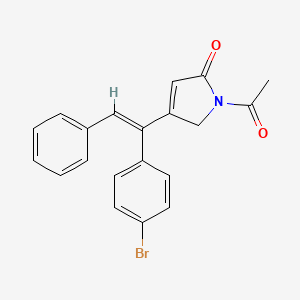
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with an acetyl group and a vinyl group bearing bromophenyl and phenyl substituents
準備方法
The synthesis of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl group and the vinyl group with bromophenyl and phenyl substituents. Common reagents used in these reactions include bromobenzene, acetyl chloride, and phenylacetylene. The reaction conditions usually involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
化学反応の分析
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The vinyl group can participate in addition reactions with electrophiles, forming various addition products.
科学的研究の応用
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
1-Acetyl-4-(1-(4-chlorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-Acetyl-4-(1-(4-fluorophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The presence of a fluorophenyl group can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-Acetyl-4-(1-(4-methylphenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: The methylphenyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C20H16BrNO2 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC名 |
1-acetyl-3-[(E)-1-(4-bromophenyl)-2-phenylethenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16BrNO2/c1-14(23)22-13-17(12-20(22)24)19(11-15-5-3-2-4-6-15)16-7-9-18(21)10-8-16/h2-12H,13H2,1H3/b19-11+ |
InChIキー |
VNGMCXXQKHUHQH-YBFXNURJSA-N |
異性体SMILES |
CC(=O)N1CC(=CC1=O)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
正規SMILES |
CC(=O)N1CC(=CC1=O)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
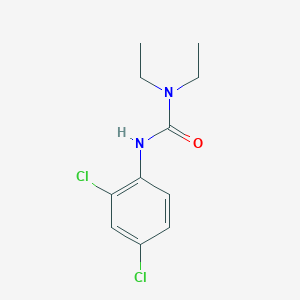
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)

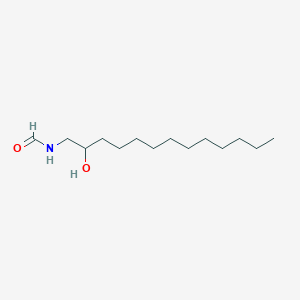
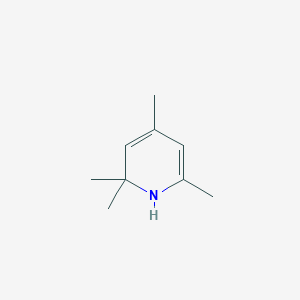
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
